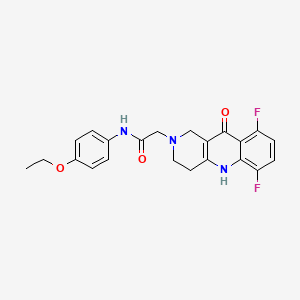

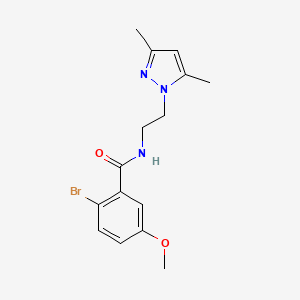

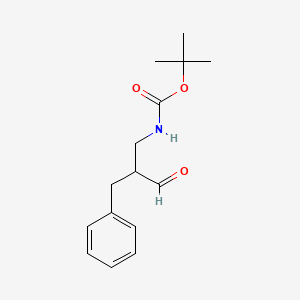

phenyl 4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of the compound would likely be complex due to the presence of multiple functional groups. For example, [4-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine has a molecular weight of 187.24 .

Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse and complex, depending on the specific conditions and reactants used. For instance, some pyrazole-bearing compounds are known for their diverse pharmacological effects .

Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact molecular structure. For example, [4-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine is a powder at room temperature .

Scientific Research Applications

Anticancer Activity

Novel derivatives of the related compound class have shown significant anticancer activity. The synthesis of 5-methyl-2-[(un)substituted phenyl]-4-{4,5-dihydro-3-[(un)substituted phenyl]-5-(1,2,3,4-tetrahydroisoquinoline-2-yl)pyrazol-1-yl}-oxazole derivatives demonstrated strong inhibitory activities against human prostate cancer (PC-3) and human epidermoid carcinoma cancer (A431) cell lines, with compounds exhibiting potent IC50 values indicating their potential as anticancer agents (Liu et al., 2009).

Antimicrobial and Antiviral Activities

Research on pyrazole and isoquinoline derivatives has also highlighted their antimicrobial and antiviral properties. A study synthesized new derivatives and tested them against various bacterial and fungal pathogens, revealing some compounds' potential to be as potent or more potent than commercial drugs against employed strains, indicating their use in developing new antimicrobial agents (Thumar & Patel, 2011).

Material Science and Photoluminescence

In material science, the synthesis of conjugated polymers with donor−acceptor architectures, including carbazole−quinoline and phenothiazine−quinoline copolymers, has been researched for their photophysical properties. These materials exhibit large intramolecular charge transfer, making them candidates for optoelectronic applications due to their unique photoluminescence characteristics (Jenekhe et al., 2001).

Synthesis and Chemical Reactivity

The synthesis and characterization of related compounds have provided insights into their chemical reactivity and structural properties. For instance, the structural and spectral analysis of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid revealed insights into its biologically relevant properties through combined experimental and theoretical studies, offering a foundation for further chemical and pharmacological research (Viveka et al., 2016).

Mechanism of Action

Safety and Hazards

Future Directions

The future directions for research on this compound could be vast and varied. For instance, novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions are expected to show satisfactory efficacy and safety profiles .

properties

IUPAC Name |

phenyl 4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2/c1-22-12-16(11-21-22)19-14-23(13-15-7-5-6-10-18(15)19)20(24)25-17-8-3-2-4-9-17/h2-12,19H,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNILJDICFHSZIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2869589.png)

![2-{[5-(4-methylphenyl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2869590.png)

![3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2869591.png)

![2-Cyclopropyl-5-[(4,4-difluorocyclohexyl)oxy]-1,3,4-thiadiazole](/img/structure/B2869594.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2869602.png)